molecular formula C14H10Cl2O B1357027 3,5-Dichloro-2'-methylbenzophenone CAS No. 54941-71-8

3,5-Dichloro-2'-methylbenzophenone

Cat. No.: B1357027
CAS No.: 54941-71-8
M. Wt: 265.1 g/mol
InChI Key: CRKWQJWCMRWVFC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2’-methylbenzophenone is a chemical compound belonging to the benzophenone family. It is known for its ability to absorb ultraviolet radiation, making it a common ingredient in sunscreens and other personal care products. The compound has a molecular formula of C14H10Cl2O and a molecular weight of 265.13 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dichloro-2’-methylbenzophenone typically involves the following steps:

    Sulfonation Reaction: Benzoic acid is subjected to a sulfonation reaction with a sulfonating agent to obtain 3,5-disulphonatobenzoate.

    Chlorination Reaction: The 3,5-disulphonatobenzoate reacts with a chlorinating agent to form 5-chloroformyl m-benzenedisulfonyl chloride.

    Sulfur Dioxide Removal: The 5-chloroformyl m-benzenedisulfonyl chloride undergoes sulfur dioxide removal to yield 3,5-dichlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for 3,5-Dichloro-2’-methylbenzophenone often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industry standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2’-methylbenzophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3,5-Dichloro-2’-methylbenzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of sunscreens, coatings, and other personal care products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2’-methylbenzophenone involves its ability to absorb ultraviolet radiation. This absorption prevents UV radiation from penetrating the skin, thereby protecting against sunburn and other UV-related damage. The compound interacts with molecular targets such as DNA and proteins, preventing UV-induced mutations and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Oxybenzone: Another benzophenone derivative used in sunscreens.

    Benzophenone-3: Known for its UV-absorbing properties and used in various personal care products.

    4-Methylbenzophenone: Similar structure but with different substituents, leading to varied chemical properties.

Uniqueness

3,5-Dichloro-2’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to absorb UV radiation effectively makes it particularly valuable in sunscreen formulations compared to other similar compounds.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKWQJWCMRWVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480384
Record name 3,5-DICHLORO-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54941-71-8
Record name 3,5-DICHLORO-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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